
4-氨基-N-丁基邻苯二甲酰亚胺
概述
描述
4-Amino-N-butylphthalimide is an organic compound belonging to the phthalimide family of heterocyclic compounds. It is characterized by the presence of an amino group at the fourth position and a butyl group attached to the nitrogen atom of the phthalimide ring. This compound is known for its fluorescence properties and is used in various scientific research applications.
科学研究应用
4-Amino-N-butylphthalimide has several scientific research applications, including:
Chemistry: Used as a fluorescence probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for its potential antifungal and anti-biofilm properties against Candida species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butylphthalimide typically involves the reaction of phthalic anhydride with butylamine to form N-butylphthalimide, followed by the introduction of an amino group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-amino-N-butylphthalimide may involve large-scale batch reactors where phthalic anhydride and butylamine are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
化学反应分析
Types of Reactions
4-Amino-N-butylphthalimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4-amino-N-butylphthalimide.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 4-amino-N-butylphthalimide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit biofilm formation and hyphal growth in Candida species. This inhibition is achieved through the downregulation of genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6 .
相似化合物的比较
Similar Compounds
4-Amino-N-methylphthalimide: Similar in structure but with a methyl group instead of a butyl group.
4-Amino-N-phenylphthalimide: Contains a phenyl group instead of a butyl group.
1,8-Naphthalimide derivatives: Structurally related but with different fluorescence properties.
Uniqueness
4-Amino-N-butylphthalimide is unique due to its specific combination of an amino group and a butyl group, which imparts distinct fluorescence properties and biological activities. Its ability to inhibit biofilm formation and hyphal growth in Candida species makes it particularly valuable in medical research .
属性
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68930-97-2 | |
| Record name | NSC309963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-N-butylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

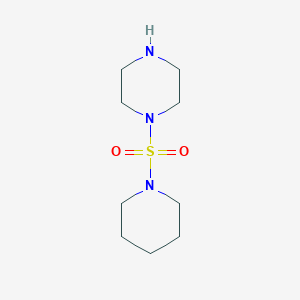
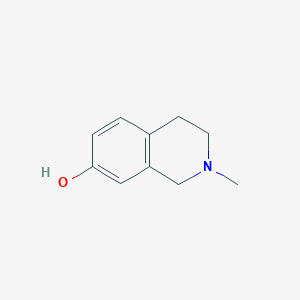
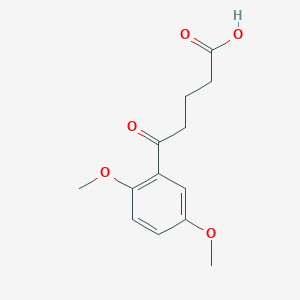

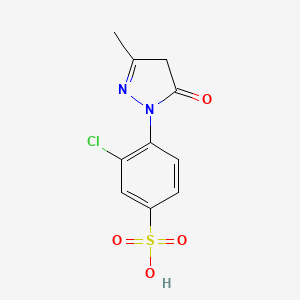

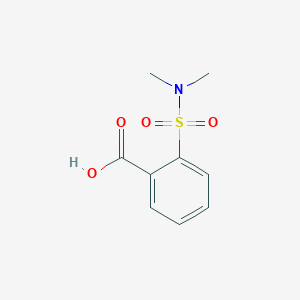
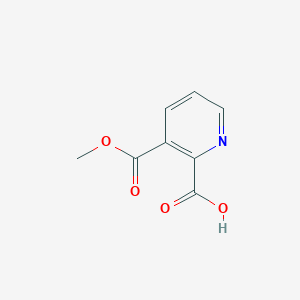
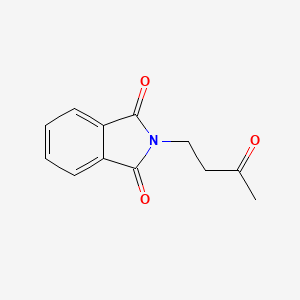
![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

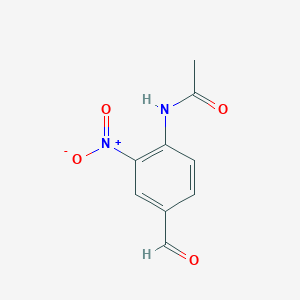
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)
